(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-methoxy-2-methyl-5-propan-2-ylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)11-6-10(7-13(14)15)9(3)5-12(11)16-4/h5-6,8H,7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFDTMEYYLMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)O)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid typically involves the alkylation of a substituted phenol followed by carboxylation. One common method includes the reaction of 4-methoxy-2-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 5-isopropyl-4-methoxy-2-methylphenol. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biological Activities
Research indicates potential biological activities of this compound, including:
- Antimicrobial Properties : Investigated for efficacy against various microbial strains.
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases .
Medicinal Applications
The compound has been explored for its therapeutic effects in treating various diseases:
- Pain Management : Similar compounds have shown analgesic properties by inhibiting cyclooxygenase enzymes involved in pain pathways.
- Cardiovascular Health : Derivatives of this compound have been studied for their alpha-blocking activity, which may help reduce peripheral arterial resistance without significant side effects .
Case Studies
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced edema formation in animal models of inflammation, suggesting strong anti-inflammatory properties.
- Mechanistic Studies :
- Synthesis and Derivatives :
Mechanism of Action
The mechanism of action of (5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)acetic acid: Lacks the isopropyl and methyl groups.
(2-Methylphenyl)acetic acid: Lacks the isopropyl and methoxy groups.
(5-Isopropyl-2-methylphenyl)acetic acid: Lacks the methoxy group.
Uniqueness
(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18O3
- CAS Number : 81354-65-6
Its unique combination of functional groups contributes to its distinct biological properties, making it a subject of interest in various research applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 0.125 |
| Klebsiella pneumoniae | 16 | 0.5 |
| Pseudomonas aeruginosa | 32 | 0.25 |
These results suggest that the compound could serve as a basis for developing new antibacterial therapies, especially against resistant strains .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, demonstrating a dose-dependent response. The mechanism involves the suppression of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 35 |
| 25 | 60 |
| 50 | 85 |
This anti-inflammatory activity positions this compound as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in inflammatory pathways and bacterial growth. Ongoing research aims to elucidate these mechanisms further, which may vary depending on the biological context .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against E. coli strains resistant to multiple antibiotics. The compound demonstrated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential role in combating antibiotic resistance .
Case Study 2: Anti-inflammatory Application
In another investigation, the anti-inflammatory effects were tested in an animal model of arthritis. Administration of the compound resulted in reduced swelling and joint damage compared to untreated groups, indicating its therapeutic potential in chronic inflammatory conditions .
Q & A
Q. What are the common synthetic pathways for (5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid?
The synthesis typically involves coupling reactions such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce substituents onto the phenyl ring. For example, substituted phenylacetic acids are synthesized via nucleophilic substitution of pre-functionalized aryl halides followed by hydrolysis of intermediate esters . Purification is achieved through recrystallization or column chromatography using solvent systems like hexane/ethyl acetate. Yield optimization often requires iterative adjustments of reaction time, temperature, and catalyst loading (e.g., Pd catalysts for cross-coupling) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the acetic acid moiety (C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight via molecular ion peaks (e.g., ESI-MS). X-ray crystallography provides definitive structural validation, as demonstrated for related phenylacetic acid derivatives .
Advanced Research Questions
Q. How can synthesis yield be optimized in sterically hindered environments?
Steric hindrance from the isopropyl and methyl groups may reduce reaction efficiency. Strategies include:
- Using bulky ligands (e.g., SPhos or XPhos) in Pd-catalyzed cross-couplings to enhance catalyst turnover .
- Kinetic studies to identify rate-limiting steps (e.g., monitoring intermediates via LC-MS).
- Solvent optimization (e.g., toluene for high-temperature reactions) to improve solubility of aromatic intermediates.
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Spectral anomalies may arise from dynamic processes (e.g., hindered rotation) or impurities. Methodological approaches include:
- Variable-temperature NMR to distinguish conformational exchange from impurities.
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Computational modeling (DFT calculations) to predict coupling constants and compare with experimental data .
Q. What experimental designs are suitable for evaluating bioactivity (e.g., anti-inflammatory potential)?
- In vitro assays : Test inhibition of cyclooxygenase (COX-1/COX-2) using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods.
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenation at the 4-position) to assess pharmacophore requirements .
- Computational docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 active site) .
Methodological Considerations
- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian 16 for IR/NMR simulations) to minimize misinterpretation .
- Safety Protocols : Follow guidelines for handling aromatic acids, including PPE (gloves, safety glasses) and fume hood usage, as outlined in safety data sheets for structurally similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
